2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide
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Description
Scientific Research Applications
Structure-Activity Relationships
The study of structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the importance of various heterocyclic analogues in improving metabolic stability. Modifications to the benzothiazole ring, such as the incorporation of imidazopyridazine, have shown similar in vitro potency and in vivo efficacy with reduced metabolic deacetylation, indicating a promising approach for developing more stable and effective therapeutic agents (Stec et al., 2011).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has shown considerable anticancer activity against some cancer cell lines. This suggests that the structural framework of benzothiazole, when combined with various heterocyclic rings, holds potential for developing new anticancer drugs (Yurttaş et al., 2015).
Insecticidal Assessment
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety for insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrate the potential of such compounds in agricultural applications. These findings open avenues for developing novel insecticides to enhance crop protection (Fadda et al., 2017).
Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, through a series of chemical reactions starting from arylamidines, highlights the complex chemistry involved in the design of new therapeutic compounds. These compounds' activity as mediator release inhibitors suggests their utility in treating asthma and related respiratory conditions (Medwid et al., 1990).
properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S2/c1-2-18-9-13-21(14-10-18)30-25(33)17-36-27-29-15-24-26(31-27)22-5-3-4-6-23(22)32(37(24,34)35)16-19-7-11-20(28)12-8-19/h3-15H,2,16-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTZYPCJYSUGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide |
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